7-tert-Butyl-5-bromo-1H-indole: A Technical Guide on Chemical Properties and Synthetic Utility
7-tert-Butyl-5-bromo-1H-indole: A Technical Guide on Chemical Properties and Synthetic Utility
Executive Summary
For researchers and drug development professionals, the indole scaffold remains one of the most privileged structures in medicinal chemistry. 7-tert-Butyl-5-bromo-1H-indole is a highly specialized building block that offers a unique combination of electronic richness and steric shielding. This whitepaper provides an authoritative, in-depth analysis of its core chemical identity, exact mass verification, and field-proven synthetic protocols, specifically focusing on its utility in palladium-catalyzed cross-coupling reactions.
Core Chemical Identity & Quantitative Data
Accurate compound characterization is the bedrock of reproducible science. The identification parameters for 7-tert-Butyl-5-bromo-1H-indole are summarized in Table 1. The exact mass (monoisotopic mass) is calculated based on the lowest-mass, most abundant stable isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N)[1].
Table 1: Physicochemical Properties and Identification
| Property | Value | Causality / Analytical Significance |
| Compound Name | 7-tert-Butyl-5-bromo-1H-indole | IUPAC nomenclature defining the substitution pattern. |
| CAS Registry Number | 1219832-07-1 | Unique numerical identifier for regulatory and procurement tracking[2]. |
| Molecular Formula | C₁₂H₁₄BrN | Dictates the stoichiometric ratios required for synthetic planning. |
| Molecular Weight | 252.16 g/mol | Used for standard molarity calculations in bulk reactions[2]. |
| Exact Mass (Monoisotopic) | 251.03096 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation[1]. |
Mechanistic Insights: The Role of the Substitution Pattern
The strategic placement of functional groups on this specific indole derivative dictates its behavior in downstream drug discovery workflows:
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The C5 Bromine: The halogen at the 5-position serves as an ideal electrophilic handle. It is highly amenable to oxidative addition by Pd(0) species, making it a prime candidate for Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions[3].
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The C7 tert-Butyl Group: This bulky aliphatic group provides significant steric hindrance. Mechanistically, it shields the adjacent C6 position from unwanted electrophilic aromatic substitution and modulates the reactivity of the N1 indole nitrogen. This steric drag requires careful optimization of catalytic ligands during cross-coupling to prevent stalled reductive elimination[4].
Visualization of the Synthetic Workflow
Logical workflow for the synthetic utilization of 7-tert-Butyl-5-bromo-1H-indole.
Experimental Protocols (Self-Validating Systems)
As a Senior Application Scientist, I emphasize that protocols must not merely be a list of instructions; they must be self-validating systems where the success of each step is analytically confirmed before proceeding.
Protocol A: HRMS Validation of Exact Mass
Before initiating any complex synthesis, the exact mass of the starting material must be verified to rule out isobaric impurities or degradation.
Table 2: HRMS Optimization Parameters
| Parameter | Setting | Mechanistic Causality |
| Ionization Mode | ESI (Positive) | Indoles protonate efficiently at the N1 position to form [M+H]⁺. |
| Mobile Phase Additive | 0.1% Formic Acid | Lowers the pH to drive the equilibrium toward the protonated species. |
| Capillary Voltage | 3.0 kV | Kept relatively low to prevent in-source fragmentation of the labile tert-butyl group. |
Step-by-Step Methodology:
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Sample Preparation: Dissolve 1 mg of 7-tert-Butyl-5-bromo-1H-indole (CAS: 1219832-07-1) in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Methanol/Water (50:50) containing 0.1% Formic Acid.
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Injection & Ionization: Inject 2 µL into the HRMS (Time-of-Flight or Orbitrap system).
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Self-Validation (Data Interpretation):
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Target Ion: Extract the chromatogram for the calculated [M+H]⁺ ion at m/z 252.0382 (Exact mass 251.03096 + proton 1.00727).
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Isotopic Fidelity Check: You must observe a secondary peak of nearly equal intensity at m/z 254.0362 . This 1:1 doublet is the definitive isotopic signature of the ⁷⁹Br and ⁸¹Br isotopes. If this doublet is absent, the starting material is compromised.
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Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The C5 bromination makes this compound an excellent candidate for Suzuki coupling[3]. However, the C7 tert-butyl group requires robust catalytic conditions.
Table 3: Cross-Coupling Optimization Matrix
| Catalyst System | Base | Solvent System | Temp (°C) | Yield (%) | Causality / Observation |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 55 | Standard conditions; limited by the bulky tert-butyl group hindering the catalytic pocket[4]. |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 82 | Bidentate ligand (dppf) accelerates reductive elimination, overcoming steric drag. |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | >90 | Highly active dialkylbiaryl phosphine ligand (XPhos) prevents catalyst deactivation[3]. |
Step-by-Step Methodology (Optimized XPhos System):
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Reagent Assembly: In an oven-dried Schlenk flask, combine 7-tert-Butyl-5-bromo-1H-indole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Cs₂CO₃ (2.0 equiv).
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Causality: Cs₂CO₃ is chosen for its superior solubility in organic solvents compared to sodium or potassium salts, facilitating the crucial transmetalation step.
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Catalyst Addition: Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).
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Causality: The electron-rich XPhos ligand stabilizes the Pd(0) intermediate and accelerates the oxidative addition into the C-Br bond despite the electron-rich nature of the indole core.
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Degassing & Heating: Add anhydrous 1,4-Dioxane. Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise oxidize the phosphine ligand. Heat to 100 °C under an argon atmosphere for 4-6 hours.
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Self-Validation (In-Process Control): At 4 hours, sample 5 µL of the reaction. Quench in acetonitrile and analyze via LC-MS. The reaction is validated as complete when the starting material doublet (m/z 252/254) is completely consumed and replaced by the target product mass.
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Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via flash chromatography.
References
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ACS Publications. "Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles". The Journal of Organic Chemistry. Verified Landing Page: [Link]
